molecular formula C12H16ClN B13068132 4-(3-Chlorophenyl)-4-methylpiperidine

4-(3-Chlorophenyl)-4-methylpiperidine

Cat. No.: B13068132
M. Wt: 209.71 g/mol
InChI Key: YMOUAAPMHJPNDO-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological and pharmacological activities. The presence of the 3-chlorophenyl group and the methyl group on the piperidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-4-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected to yield the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Chlorophenyl)-4-methylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)-4-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

4-(3-chlorophenyl)-4-methylpiperidine

InChI

InChI=1S/C12H16ClN/c1-12(5-7-14-8-6-12)10-3-2-4-11(13)9-10/h2-4,9,14H,5-8H2,1H3

InChI Key

YMOUAAPMHJPNDO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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